3,5-Dimethoxycinnamic acid
Overview
Description
3,5-Dimethoxycinnamic acid is an organic compound with the molecular formula C11H12O4. It is a derivative of cinnamic acid, characterized by the presence of two methoxy groups at the 3 and 5 positions on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that cinnamic acid derivatives, including 3,5-dimethoxycinnamic acid, have been studied for their antioxidant and hypolipidemic activities .
Mode of Action
It’s known that cinnamic acid derivatives can exhibit antioxidant and radical scavenging abilities . These compounds can inhibit lipid peroxidation, which is a key factor in the development of various degenerative diseases .
Biochemical Pathways
It’s known that cinnamic acid derivatives can affect the oxidative stress pathways . By acting as antioxidants, these compounds can neutralize reactive oxygen and nitrogen species (ROS and RNS), which contribute significantly to the pathological mechanisms of cardiovascular and nervous system diseases .
Result of Action
It’s known that cinnamic acid derivatives can have beneficial effects in ameliorating conditions related to oxidative stress and hyperlipidemia . For instance, they can decrease triglycerides and total cholesterol levels in the plasma of hyperlipidemic rats .
Action Environment
It’s known that the efficacy of cinnamic acid derivatives can be influenced by factors such as the presence of other compounds, ph, temperature, and light conditions .
Biochemical Analysis
Biochemical Properties
It is known that cinnamic acid derivatives, including 3,5-Dimethoxycinnamic acid, have antioxidant and radical scavenging abilities .
Cellular Effects
The cellular effects of this compound are not well-documented. Some cinnamic acid derivatives have been shown to have significant effects on cellular processes. For example, they can decrease triglycerides and total cholesterol in the plasma of hyperlipidemic rats .
Temporal Effects in Laboratory Settings
It has been observed that some cinnamic acid derivatives can inhibit bacterial quorum sensing systems at subinhibitory concentrations .
Metabolic Pathways
Cinnamic acid is a key intermediate in the biosynthesis of flavonoids, coumarins, and lignin in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethoxycinnamic acid can be synthesized through several methods. One common approach involves the Perkin reaction, where 3,5-dimethoxybenzaldehyde reacts with acetic anhydride in the presence of a base such as sodium acetate. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound after hydrolysis and purification .
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized versions of the Perkin reaction or other catalytic processes to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethoxycinnamic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 3,5-dimethoxyphenylpropanoic acid using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a catalyst.
Major Products:
Oxidation: 3,5-Dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.
Reduction: 3,5-Dimethoxyphenylpropanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,5-Dimethoxycinnamic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studies have explored its potential as an antioxidant and its effects on cellular processes.
Medicine: Research indicates potential anti-inflammatory and anticancer properties, making it a candidate for drug development.
Comparison with Similar Compounds
- 3,4-Dimethoxycinnamic acid
- 4-Hydroxy-3,5-dimethoxycinnamic acid (Sinapic acid)
- 3,5-Dimethoxybenzoic acid
Comparison: 3,5-Dimethoxycinnamic acid is unique due to the specific positioning of its methoxy groups, which influences its reactivity and biological activity. Compared to 3,4-dimethoxycinnamic acid, it has different steric and electronic properties, leading to variations in its chemical behavior and applications. Sinapic acid, with an additional hydroxyl group, exhibits distinct antioxidant properties and is commonly used in mass spectrometry .
Properties
IUPAC Name |
(E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSRUFWCGBMYDJ-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601251999 | |
Record name | (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601251999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20767-04-8, 16909-11-8 | |
Record name | (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20767-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 16909-11-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601251999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',5'-dimethoxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.218 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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